molecular formula C8H9F3N2 B3026715 (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine CAS No. 1071435-62-5

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine

Cat. No.: B3026715
CAS No.: 1071435-62-5
M. Wt: 190.17
InChI Key: HBSGXPCKIDZNIF-YFKPBYRVSA-N
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Description

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring

Scientific Research Applications

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: The compound is explored for its properties in creating advanced materials.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.

Safety and Hazards

This compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is hazardous to the respiratory system . The compound is non-combustible and is classified as very toxic hazardous materials . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-(Trifluoromethyl)pyridine.

    Chiral Amine Introduction:

    Reaction Conditions: Common reagents include chiral catalysts and bases, with reaction conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine: Lacks the ethanamine group but shares the trifluoromethyl-pyridine core.

    1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine: The racemic mixture of the compound.

    3-Amino-6-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of ethanamine.

Uniqueness

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine is unique due to its chiral nature and the presence of both the trifluoromethyl and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGXPCKIDZNIF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206040
Record name (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071435-62-5
Record name (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071435-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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